N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Description
N-(3,4-Dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine is a structurally complex thiazole derivative featuring a 12-membered decahydrocyclododecane ring fused to a thiazole core. The 3,4-dimethoxybenzyl substituent on the thiazole nitrogen introduces electron-rich aromatic character, which may enhance solubility and receptor-binding interactions.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c1-25-19-14-13-17(15-20(19)26-2)16-23-22-24-18-11-9-7-5-3-4-6-8-10-12-21(18)27-22/h13-15H,3-12,16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROQEIOUTKDKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=C(S2)CCCCCCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119432 | |
| Record name | 2-Cyclododecathiazolamine, N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400540-68-2 | |
| Record name | 2-Cyclododecathiazolamine, N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400540-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclododecathiazolamine, N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine is a complex organic compound featuring a thiazole ring fused with a cyclododecane structure. Its unique chemical properties and potential biological activities stem from the presence of the dimethoxybenzyl group and various functional groups that enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Cyclododecane Structure : A twelve-membered carbon ring that contributes to the compound's three-dimensional conformation.
- Dimethoxybenzyl Group : Enhances lipophilicity and potential interactions with biological targets.
Preliminary studies suggest that this compound may exhibit various biological activities due to its structural features. Compounds containing thiazole rings are often associated with:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
Comparative Biological Activity
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-thiazole | Basic thiazole structure | Antimicrobial |
| 5-Methyl-thiazole | Methyl substitution on the ring | Antifungal |
| 3-Thiazolylbenzamide | Benzamide linkage | Anticancer |
| N-(3,4-dimethoxybenzyl)-... | Dimethoxybenzyl & cyclododecane | Potentially diverse |
This table illustrates that while these compounds share a common thiazole framework or related functionalities; this compound's unique combination of structural elements may confer distinct biological properties and applications.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of thiazole derivatives. The study found that compounds with similar structural motifs to N-(3,4-dimethoxybenzyl)-... could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways. The specific mechanisms involved modulation of Bcl-2 family proteins and activation of caspases .
Antimicrobial Efficacy Research
Another study focused on the antimicrobial activity of thiazole derivatives against various bacterial strains. Results indicated that compounds similar to N-(3,4-dimethoxybenzyl)-... exhibited significant antibacterial effects by disrupting bacterial cell membranes .
Inflammation Modulation
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory properties of thiazole-containing compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The target compound’s decahydrocyclododecane-thiazole framework distinguishes it from smaller cyclic thiazoles, such as tetrahydrobenzo[d]thiazol-2-amine derivatives (e.g., N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, CAS 312284-73-4) .
Substituent Effects
- This may improve solubility and receptor affinity, as seen in anti-inflammatory thiazolyl Schiff bases (e.g., 4-(4-substitutedphenyl)-N-(4-substitutedbenzylidene)-thiazol-2-amine derivatives) .
- Arylmethylamine vs.
Q & A
Q. How to validate target engagement in cellular assays?
- Answer : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure direct binding to purified targets. In cellular models, employ thermal shift assays (CETSA) or siRNA knockdown to confirm activity is target-dependent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
